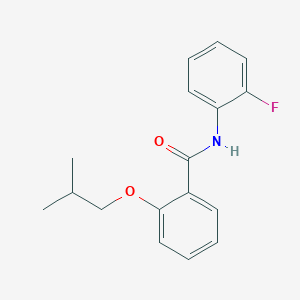![molecular formula C24H25BrN2O3 B496132 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide](/img/structure/B496132.png)
2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide is a complex organic compound with a molecular formula of C24H25BrN2O3 and a molecular weight of 469.37 g/mol This compound is characterized by its unique structure, which includes a benzhydrylamino group, a bromo substituent, and an ethoxyphenoxy moiety
Preparation Methods
The synthesis of 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzhydrylamino intermediate: This step involves the reaction of benzhydrylamine with a suitable alkylating agent to form the benzhydrylamino intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.
Ethoxylation: The brominated intermediate undergoes ethoxylation using an ethoxy group donor, such as ethyl iodide, under basic conditions.
Acetamidation: Finally, the ethoxylated intermediate is reacted with acetic anhydride to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of microwave-assisted synthesis to reduce reaction times and energy consumption .
Chemical Reactions Analysis
2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromo group to a hydrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-{4-[(Benzhydrylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide: This compound has a chloro substituent instead of a bromo group, which may result in different reactivity and biological activity.
2-{4-[(Benzhydrylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C24H25BrN2O3 |
|---|---|
Molecular Weight |
469.4g/mol |
IUPAC Name |
2-[4-[(benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C24H25BrN2O3/c1-2-29-21-14-17(13-20(25)24(21)30-16-22(26)28)15-27-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,23,27H,2,15-16H2,1H3,(H2,26,28) |
InChI Key |
WKJDYFWIAGLDTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3)Br)OCC(=O)N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3)Br)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(methylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B496052.png)
![N-[4-(acetylamino)phenyl]-2-butoxybenzamide](/img/structure/B496054.png)
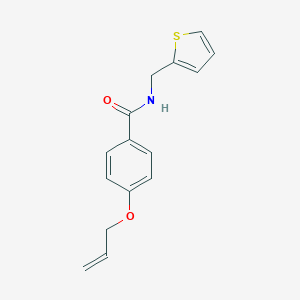
![N-[4-(2-methylpropoxy)phenyl]-2-phenoxyacetamide](/img/structure/B496056.png)
![N-[4-(2-methylpropoxy)phenyl]-2-phenylacetamide](/img/structure/B496059.png)
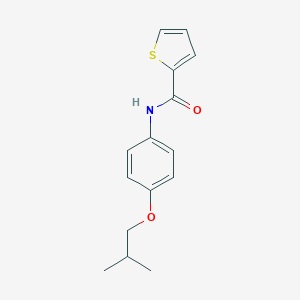
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496061.png)
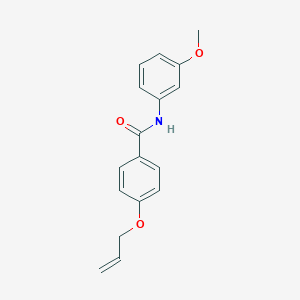
![N-ethyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496066.png)
![N-cyclohexyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496068.png)
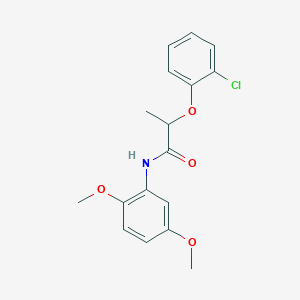
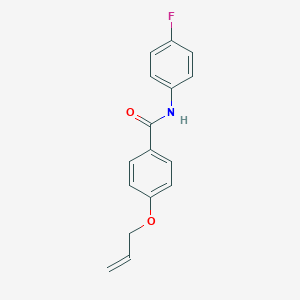
![2-fluoro-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B496071.png)
